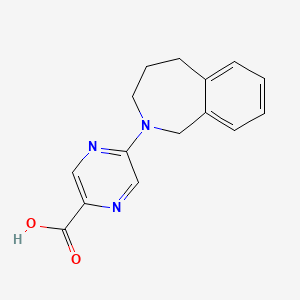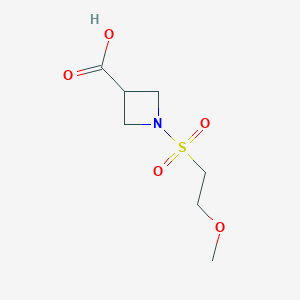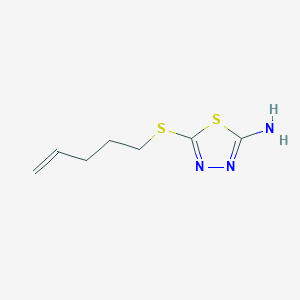![molecular formula C13H18N4 B7578646 5-[(4-Methylcyclohexyl)methylamino]pyrazine-2-carbonitrile](/img/structure/B7578646.png)
5-[(4-Methylcyclohexyl)methylamino]pyrazine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(4-Methylcyclohexyl)methylamino]pyrazine-2-carbonitrile is a chemical compound that has attracted significant attention in scientific research. It is commonly referred to as Mecam, and it has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in different fields.
Wirkmechanismus
The mechanism of action of Mecam is not fully understood, but it is believed to act on the GABAergic system, which is involved in the regulation of neuronal excitability. Mecam is thought to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission and a reduction in neuronal excitability.
Biochemical and Physiological Effects:
Mecam has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the release of pro-inflammatory cytokines. Mecam has also been shown to have anticonvulsant effects by reducing neuronal excitability. Additionally, Mecam has been found to have antidepressant effects by increasing the levels of neurotransmitters such as serotonin and dopamine.
Vorteile Und Einschränkungen Für Laborexperimente
Mecam has several advantages for lab experiments, including its ability to cross the blood-brain barrier, its relatively low toxicity, and its ability to enhance GABAergic neurotransmission. However, Mecam also has some limitations, including its limited solubility in water and its potential to interact with other drugs.
Zukünftige Richtungen
There are several future directions for research on Mecam. One potential area of research is the investigation of its potential use in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Another area of research is the investigation of its potential use as an anticonvulsant in the treatment of epilepsy. Additionally, further research is needed to fully understand the mechanism of action of Mecam and its potential interactions with other drugs.
In conclusion, Mecam is a chemical compound that has attracted significant attention in scientific research due to its potential applications in different fields. It has been studied for its potential use as an anti-inflammatory agent, anticonvulsant, and antidepressant. Mecam has several advantages for lab experiments, including its ability to cross the blood-brain barrier, its relatively low toxicity, and its ability to enhance GABAergic neurotransmission. However, further research is needed to fully understand the mechanism of action of Mecam and its potential interactions with other drugs.
Synthesemethoden
Mecam can be synthesized through a multi-step process that involves the reaction of 4-methylcyclohexanone with hydroxylamine hydrochloride to form 4-methylcyclohexanone oxime. The oxime is then reacted with 2-chloropyrazine to form 5-(4-methylcyclohexyl)-2-chloropyrazine. The final step involves the reaction of 5-(4-methylcyclohexyl)-2-chloropyrazine with sodium cyanide to form Mecam.
Wissenschaftliche Forschungsanwendungen
Mecam has been used in various scientific research studies due to its potential applications in different fields. It has been studied for its potential use as an anti-inflammatory agent, anticonvulsant, and antidepressant. Mecam has also been investigated for its potential use in the treatment of neuropathic pain, Parkinson's disease, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
5-[(4-methylcyclohexyl)methylamino]pyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4/c1-10-2-4-11(5-3-10)7-16-13-9-15-12(6-14)8-17-13/h8-11H,2-5,7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPRJWZCUBODEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)CNC2=NC=C(N=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-methyl-N-[2-(1-methylimidazol-2-yl)ethyl]-3-nitropyridin-2-amine](/img/structure/B7578586.png)





![3-[2,3-dihydro-1H-inden-2-yl(methyl)amino]propanoic acid](/img/structure/B7578625.png)
![5-[[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methylamino]pyrazine-2-carbonitrile](/img/structure/B7578637.png)
![5-[1-Cyanopropan-2-yl(methyl)amino]pyrazine-2-carbonitrile](/img/structure/B7578645.png)
![1-[(1-Propan-2-ylpyrazol-3-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7578652.png)

